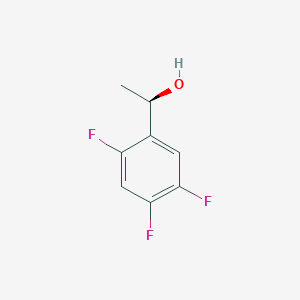methanone CAS No. 1326825-81-3](/img/structure/B2725404.png)
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a chemical compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural analysis of related compounds have been extensively studied, demonstrating the potential for antitumor activity and providing insights into molecular interactions and crystal structures. For instance, derivatives like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines, highlighting the compound's relevance in cancer research (Zhi-hua Tang & W. Fu, 2018).
Antimicrobial and Antibacterial Applications
- Research into the antimicrobial and antibacterial efficacy of these compounds has been a significant area of focus. While some derivatives have shown promise, others have not demonstrated potent activity against tested bacterial strains, indicating a nuanced relationship between chemical structure and biological activity. For example, Zhou Wei-cheng (2006) synthesized oxazolidinone derivatives to study their structure-activity relationship against bacteria, although the modifications did not yield significant antibacterial activity (Zhou Wei-cheng, 2006).
Application in Neuroscience
- Some studies have explored the neurological applications of related compounds, potentially offering new avenues for treating neurological disorders. This includes research into compounds acting as receptor antagonists or enzyme inhibitors, which could pave the way for developing new therapeutic agents for conditions like Parkinson's disease.
Herbicidal Activity
- The synthesis of novel triazolinone derivatives with potential as Protox inhibitors has been reported, illustrating another dimension of application for these compounds. Such studies suggest their utility in developing new herbicides, with specific compounds displaying promising herbicidal activities against broadleaf weeds in rice fields (Yan-ping Luo et al., 2008).
Molecular Modeling and Theoretical Studies
- Detailed theoretical studies, including density functional theory (DFT) calculations and X-ray diffraction analysis, have been applied to understand the molecular structure, stability, and interactions of these compounds better. Such research aids in the rational design of molecules with desired properties for various applications.
These insights reflect the broad range of scientific research applications for 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone and its derivatives, spanning from potential antitumor and antimicrobial agents to herbicides and neuroscientific research tools. The ongoing exploration of these compounds highlights their significance in developing new therapeutic and agricultural products.
Mécanisme D'action
Triazoles
are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-8-11(2-3-12(10)15)19-9-13(16-17-19)14(20)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQYYDHPWOMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

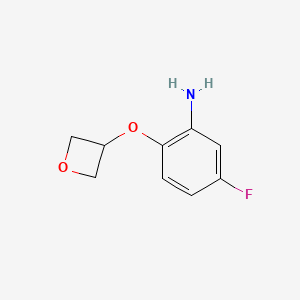
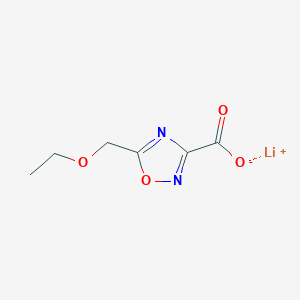
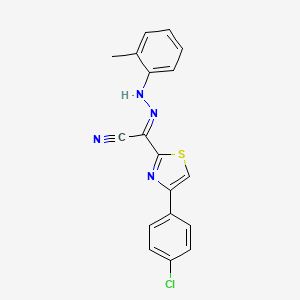
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
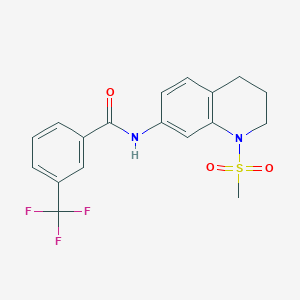
![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)

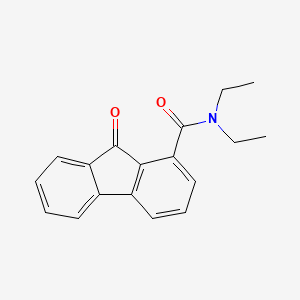
![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)
![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)
methanone](/img/structure/B2725343.png)
